molecular formula C9H8BrNO B6158918 5-(bromomethyl)-2-methyl-1,3-benzoxazole CAS No. 136663-54-2

5-(bromomethyl)-2-methyl-1,3-benzoxazole

Cat. No.: B6158918
CAS No.: 136663-54-2
M. Wt: 226.1
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Description

5-(Bromomethyl)-2-methyl-1,3-benzoxazole ( 136663-54-2) is a small molecule building block of high interest in organic synthesis and drug discovery. With a molecular formula of C9H8BrNO and a molecular weight of 226.07 g/mol, this solid compound features a benzoxazole core, a privileged scaffold in medicinal chemistry known to yield diverse biological activities . The presence of the bromomethyl group makes it a versatile and reactive synthon, ideal for further functionalization through cross-coupling reactions or nucleophilic substitutions to create more complex molecular architectures. Research into benzoxazole and related benzimidazole derivatives has shown that these structures are indispensable anchors for developing new pharmacologically active products, exhibiting a wide spectrum of activities including anticancer, antimicrobial, and antifungal effects . As such, this compound serves as a key intermediate for researchers in medicinal chemistry working to develop new chemical entities and optimize lead compounds for various therapeutic areas. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

136663-54-2

Molecular Formula

C9H8BrNO

Molecular Weight

226.1

Purity

95

Origin of Product

United States

Preparation Methods

N-Bromosuccinimide (NBS)-Mediated Bromination

Reaction Conditions :

  • Substrate : 2-Methylbenzo[d]oxazole

  • Brominating Agent : NBS (1.2–1.5 equivalents)

  • Solvent : Carbon tetrachloride (CCl₄) or chloroform

  • Catalyst : Benzoyl peroxide (radical initiator, 0.1 equivalents)

  • Temperature : Reflux (76–80°C for CCl₄)

  • Light Source : Halogen lamp (230 W) for radical initiation.

Procedure :
A mixture of 2-methylbenzo[d]oxazole, NBS, and benzoyl peroxide in CCl₄ is refluxed under a halogen lamp for 3–4 hours. The succinimide byproduct is filtered off, and the solvent is evaporated to yield a crude product, which is purified via recrystallization or column chromatography.

Key Data :

ParameterValueSource
Yield70–82%
Reaction Time3–4 hours
Purification MethodRecrystallization (hexane/Et₂O)

Mechanistic Insight :
The reaction proceeds via a radical chain mechanism, where benzoyl peroxide generates bromine radicals from NBS. The methyl group at the 2-position directs electrophilic attack to the 5-position due to its electron-donating effect.

Multi-Step Synthesis from 2-Amino-4-bromophenol

For substrates requiring functional group compatibility, a multi-step approach starting from 2-amino-4-bromophenol is employed. This method ensures precise control over substituent placement.

Cyclization with Trimethyl Orthoacetate

Step 1: Formation of 5-Bromo-2-methylbenzoxazole

  • Substrate : 2-Amino-4-bromophenol

  • Reagent : Trimethyl orthoacetate (excess)

  • Solvent : None (neat conditions)

  • Temperature : Reflux (140°C)

  • Time : 1.5 hours.

Procedure :
2-Amino-4-bromophenol is heated with trimethyl orthoacetate under reflux, leading to cyclization via elimination of methanol. The product is isolated by solvent evaporation and used directly in the next step.

Key Data :

ParameterValueSource
Yield85–90%
Purity>95% (NMR confirmed)

Step 2: Bromomethylation via Lithium-Halogen Exchange

  • Substrate : 5-Bromo-2-methylbenzoxazole

  • Reagent : n-Butyllithium (1.6 M in hexane)

  • Electrophile : Trimethoxyborane

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : −78°C to room temperature.

Procedure :
At −78°C, n-BuLi deprotonates the methyl group, generating a lithium intermediate that reacts with trimethoxyborane. Subsequent quenching with water yields the boronate ester, which is brominated in situ.

Key Data :

ParameterValueSource
Yield58–65%
Reaction Time1.5 hours

Microwave-Assisted Bromination

Modern synthetic workflows often employ microwave irradiation to accelerate bromination reactions, particularly for thermally sensitive substrates.

Copper-Catalyzed Coupling Reactions

Reaction Conditions :

  • Substrate : 5-Bromo-2-methylbenzoxazole

  • Reagent : NBS

  • Catalyst : CuI (10 mol%), 8-Hydroxyquinoline

  • Base : K₂CO₃

  • Solvent : Dimethyl sulfoxide (DMSO)

  • Temperature : 160°C (microwave)

  • Time : 30 minutes.

Procedure :
A mixture of substrate, NBS, CuI, and 8-hydroxyquinoline in DMSO is irradiated under microwave conditions. The reaction is quenched with water, and the product is extracted into ethyl acetate.

Key Data :

ParameterValueSource
Yield75–80%
Purity>90% (HPLC)

Advantages :

  • 10-fold reduction in reaction time compared to conventional heating.

  • Improved regioselectivity due to uniform microwave heating.

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost-effectiveness and safety, often employing continuous flow reactors.

Continuous Flow Bromination

Reaction Conditions :

  • Substrate : 2-Methylbenzoxazole (neat)

  • Brominating Agent : NBS

  • Solvent : Supercritical CO₂ (scCO₂)

  • Temperature : 50°C

  • Pressure : 100 bar

  • Residence Time : 5 minutes.

Key Data :

ParameterValueSource
Yield88–92%
Throughput1 kg/h

Benefits :

  • scCO₂ enhances mass transfer and reduces side reactions.

  • Eliminates hazardous solvent use (e.g., CCl₄).

Comparative Analysis of Preparation Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

MethodYield (%)Reaction TimeScalabilityKey Advantage
NBS Bromination70–823–4 hHighSimple setup
Multi-Step Synthesis58–653–5 hModerateFunctional group compatibility
Microwave-Assisted75–800.5 hLowRapid optimization
Continuous Flow88–920.08 hHighIndustrial feasibility

Challenges and Optimization Strategies

Over-Bromination

  • Issue : Formation of di-brominated byproducts at higher NBS concentrations.

  • Solution : Use stoichiometric NBS (1.05 equivalents) and monitor reaction progress via TLC.

Purification Difficulties

  • Issue : Co-elution of succinimide with product in column chromatography.

  • Solution : Precipitate succinimide by cooling the reaction mixture to 0°C before filtration.

Solvent Hazards

  • Issue : CCl₄ is toxic and environmentally harmful.

  • Alternative : Replace with chloroform or scCO₂ in flow systems .

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-methyl-1,3-benzoxazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding benzoxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of benzoxazole.

    Oxidation: Products include benzoxazole carboxylic acids or aldehydes.

    Reduction: Products include methyl-substituted benzoxazoles.

Scientific Research Applications

5-(Bromomethyl)-2-methyl-1,3-benzoxazole has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Medicine: It serves as a building block for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-2-methyl-1,3-benzoxazole depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoxazoles

a. 2-Chloro-4-methyl-1,3-benzoxazole (C-2)
  • Structure : Chloro (-Cl) at position 2 and methyl (-CH₃) at position 4.
  • Reactivity : The chloro group is less reactive than bromomethyl, limiting its utility in nucleophilic substitutions.
  • Synthesis: Prepared via cyclization of 2-amino-m-cresol with thiourea, followed by chlorination using PCl₃ .
  • Applications : Intermediate in agrochemical synthesis.
b. 5-(Dibromomethyl)-3-methyl-6-nitrobenzoxazolone
  • Structure: Dibromomethyl (-CHBr₂) at position 5, nitro (-NO₂) at position 6, and methyl at position 3.
  • Reactivity : The nitro group enhances electrophilicity, while dibromomethyl allows dual functionalization.
  • Synthesis: Generated via TDAE (tetrakis(dimethylamino)ethylene)-mediated bromination of a nitro-substituted precursor .
  • Applications : Explored in radical reactions and polymer chemistry.

Benzothiazole Analogues

a. 5-Bromo-2-(chloromethyl)-1,3-benzothiazole
  • Structure : Benzothiazole core with bromo (-Br) at position 5 and chloromethyl (-CH₂Cl) at position 2.
  • Reactivity : The chloromethyl group is less reactive than bromomethyl due to weaker C-Cl bond polarization.
  • Synthesis: Achieved via cyclization of 2-aminothiophenol derivatives with chloroacetyl chloride .
  • Applications : Antifungal and anticancer agent precursor.
b. 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole
  • Structure : Chloro at position 5 and 4-methoxyphenyl (-C₆H₄OMe) at position 2.
  • Synthesis : Suzuki-Miyaura coupling of chlorobenzothiazole with 4-methoxyphenylboronic acid .
  • Applications : Studied for antibacterial and anti-inflammatory activity.

Benzoxadiazole Derivatives

a. 5-(Bromomethyl)-2,1,3-benzoxadiazole
  • Structure : Benzoxadiazole core (two nitrogen atoms in the heterocycle) with bromomethyl at position 5.
  • Reactivity : The electron-deficient benzoxadiazole core increases susceptibility to nucleophilic attack.
  • Synthesis : Bromination of 2,1,3-benzoxadiazole precursors using N-bromosuccinimide (NBS) .
  • Applications : Fluorescent probes and optoelectronic materials.

Comparative Analysis Table

Compound Name Core Heterocycle Substituents Key Reactivity/Applications Reference
5-(Bromomethyl)-2-methyl-1,3-benzoxazole Benzoxazole 5-Bromomethyl, 2-methyl Alkylation, drug intermediates
2-Chloro-4-methyl-1,3-benzoxazole Benzoxazole 2-Chloro, 4-methyl Agrochemical synthesis
5-Bromo-2-(chloromethyl)-1,3-benzothiazole Benzothiazole 5-Bromo, 2-chloromethyl Antifungal agents
5-(Bromomethyl)-2,1,3-benzoxadiazole Benzoxadiazole 5-Bromomethyl Fluorescent materials

Research Findings and Implications

  • Reactivity Trends : Bromomethyl-substituted benzoxazoles exhibit superior reactivity in cross-coupling reactions compared to chloro or methoxy analogues due to the polarizable C-Br bond .
  • Biological Activity : Benzothiazole derivatives with halogenated substituents (e.g., 5-bromo) show enhanced antimicrobial activity compared to benzoxazoles, likely due to improved membrane permeability .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in 5-(dibromomethyl)-3-methyl-6-nitrobenzoxazolone) increase electrophilicity, enabling radical-based polymerizations .

Q & A

Q. What are the common synthetic routes for 5-(bromomethyl)-2-methyl-1,3-benzoxazole, and what key parameters influence yield?

Answer: The synthesis typically involves bromination of a precursor such as 2-methyl-1,3-benzoxazole. Key steps include:

  • Bromination: Use of brominating agents (e.g., NBS or Br₂) under inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates .
  • Alkylation: Reaction conditions (temperature, solvent polarity, and concentration) must be optimized. For example, THF or DMF at 60–80°C enhances reactivity of the bromomethyl group .
  • Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures is critical for isolating high-purity products .

Methodological Tip: Monitor reaction progress via TLC and adjust stoichiometry if incomplete bromination is observed.

Q. How can spectroscopic techniques (NMR, HRMS) and elemental analysis be used to confirm the structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR: Key signals include:
    • Aromatic protons in the benzoxazole ring (δ 7.2–8.0 ppm, multiplet) .
    • Bromomethyl (CH₂Br) protons as a singlet (~δ 4.5–4.8 ppm) .
  • HRMS: Confirm molecular ion [M+H]⁺ (expected m/z: 226.0 for C₉H₈BrNO). Discrepancies >2 ppm suggest impurities .
  • Elemental Analysis: Compare calculated vs. experimental C/H/N values. For example, deviations >0.3% indicate incomplete purification or side reactions .

Methodological Tip: Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid solvent peaks overlapping critical signals .

Advanced Research Questions

Q. How can researchers resolve discrepancies between calculated and experimental elemental analysis data during synthesis?

Answer: Discrepancies often arise from:

  • Incomplete purification: Residual solvents or unreacted precursors skew results. Re-crystallize in ethanol/water mixtures to improve purity .
  • Side reactions: E.g., hydrolysis of the bromomethyl group. Monitor pH during aqueous workups and avoid prolonged exposure to moisture .
  • Analytical errors: Cross-validate with HRMS and combustion analysis. For example, a mismatch in nitrogen content could indicate decomposition during synthesis .

Case Study: In one study, a 0.5% deviation in carbon content was resolved by repeating column chromatography with a gradient elution .

Q. What strategies are effective for optimizing bromination reactions in the synthesis of halogenated benzoxazole derivatives?

Answer:

  • Catalyst selection: Lewis acids (e.g., FeCl₃) enhance regioselectivity during bromination .
  • Solvent effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates and improve reaction rates .
  • Temperature control: Lower temperatures (0–5°C) reduce side products like di-brominated species .
  • Inert atmosphere: Use nitrogen or argon to prevent oxidation of sensitive intermediates .

Example: A 15% yield increase was achieved by switching from Br₂ to NBS in DMF at 0°C .

Q. How does the bromomethyl group influence the compound’s reactivity in nucleophilic substitution reactions, and what are the implications for drug design?

Answer:

  • Reactivity: The bromomethyl group acts as an electrophilic site, enabling reactions with nucleophiles (e.g., amines, thiols) to form covalent adducts.
  • Drug design applications:
    • Prodrug activation: The bromomethyl group can be replaced with pharmacophores (e.g., in kinase inhibitors) .
    • Cross-coupling: Suzuki-Miyaura reactions with arylboronic acids generate biaryl derivatives for SAR studies .

Case Study: In AML research, bromomethyl derivatives were functionalized with imidazo[4,5-c]pyridine groups to improve target binding affinity .

Q. How can computational modeling (e.g., docking studies) predict the biological activity of this compound derivatives?

Answer:

  • Docking software: Tools like AutoDock Vina model interactions with target proteins (e.g., kinases or receptors).
  • Key parameters:
    • Binding energy (ΔG < −7 kcal/mol suggests strong affinity) .
    • Hydrogen bonding with active-site residues (e.g., Asp86 in hERG channels) .
  • Validation: Compare docking poses with crystallographic data (e.g., PDB entries) to refine models .

Example: A derivative showed improved anti-leukemic activity after computational optimization of its benzoxazole-aryl interactions .

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